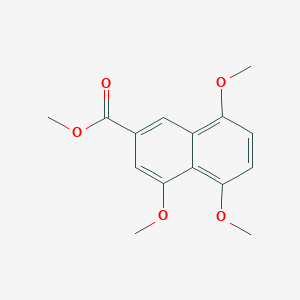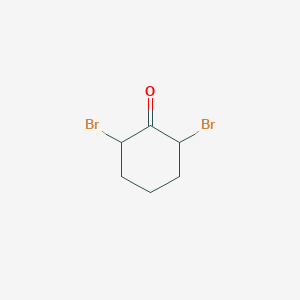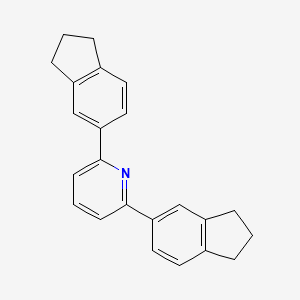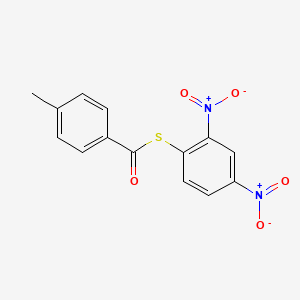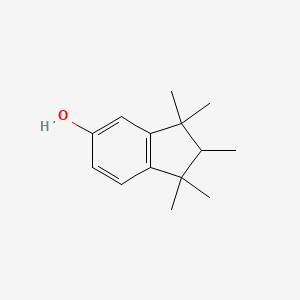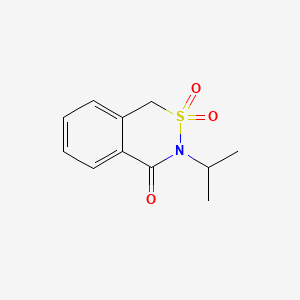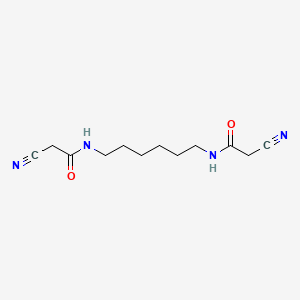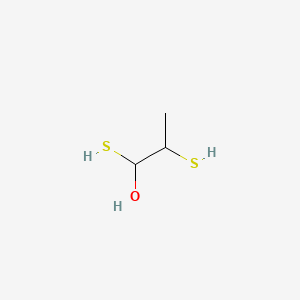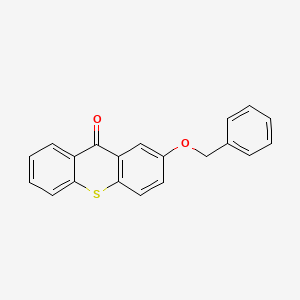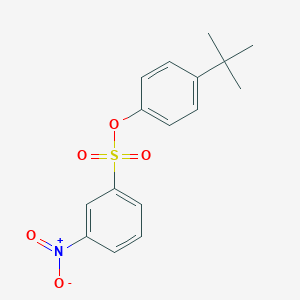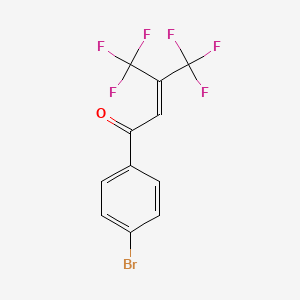
(6,7-Dichloro-1H-indol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6,7-Dichloro-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is characterized by the presence of two chlorine atoms at the 6 and 7 positions of the indole ring and an acetic acid moiety at the 3 position. Indole derivatives, including this compound, are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dichloro-1H-indol-3-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of indole with glycolic acid in the presence of a base at elevated temperatures . Another method is the Fischer indole synthesis, which uses glutamic acid and phenylhydrazine as starting materials . The reaction conditions typically involve high temperatures and the presence of catalysts to facilitate the formation of the indole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(6,7-Dichloro-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Sodium periodate, manganese (III) tetra-(4-pyridyl)porphyrin immobilized on chloromethylated polystyrene.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions include halogenated indole derivatives, nitroindoles, and sulfonated indoles. These products have significant applications in medicinal chemistry and material science .
Scientific Research Applications
(6,7-Dichloro-1H-indol-3-yl)acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (6,7-Dichloro-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. In plants, it acts as a growth regulator by binding to auxin receptors and modulating gene expression related to cell elongation and division . In medicinal applications, it may exert its effects by interacting with cellular receptors and enzymes, leading to the inhibition of cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar growth-regulating properties.
2,4-Dichlorophenoxyacetic acid: A synthetic herbicide with a longer half-life and greater stability.
5,6-Dichloro-3-indoleacetic acid: Another chlorinated indole derivative with similar chemical properties.
Uniqueness
(6,7-Dichloro-1H-indol-3-yl)acetic acid is unique due to the specific positioning of chlorine atoms on the indole ring, which can influence its reactivity and biological activity. This compound’s distinct structure allows for targeted applications in various fields, making it a valuable chemical entity for research and industrial purposes .
Properties
CAS No. |
33297-41-5 |
|---|---|
Molecular Formula |
C10H7Cl2NO2 |
Molecular Weight |
244.07 g/mol |
IUPAC Name |
2-(6,7-dichloro-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H7Cl2NO2/c11-7-2-1-6-5(3-8(14)15)4-13-10(6)9(7)12/h1-2,4,13H,3H2,(H,14,15) |
InChI Key |
BPIITDYPLAUHGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CN2)CC(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


